2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one
Description
Properties
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c1-13-8-9-23-12-18(22-20(23)10-13)17-11-16-15-5-3-2-4-14(15)6-7-19(16)25-21(17)24/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARVMZBLPBQDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Optimization
A solvent-free, catalyst-free approach utilizing grindstone chemistry has been reported for synthesizing structurally analogous compounds. In this method, 3-(bromoacetyl)coumarin reacts with 2-amino-4-methylpyridine under neat conditions (Scheme 1). The mechanochemical activation facilitates nucleophilic substitution, where the amine attacks the bromoacetyl group, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.
Key Advantages :
- Eliminates solvent waste, aligning with green chemistry principles.
- Achieves high atom economy by avoiding protective groups or catalysts.
Mechanistic Insights
The reaction proceeds via a two-step pathway:
- Nucleophilic Substitution : The primary amine of 2-amino-4-methylpyridine displaces bromide from 3-(bromoacetyl)coumarin, forming a secondary amine intermediate.
- Cyclization : Base-mediated deprotonation triggers ring closure, yielding the imidazo[1,2-a]pyridine fused to the coumarin scaffold.
Solution-Phase Condensation Strategies
Polar Aprotic Solvent Systems
In N,N-dimethylformamide (N,N-dimethylformamide) with acetic acid, 3-(bromoacetyl)coumarin undergoes condensation with heterocyclic amines. While this method is effective for synthesizing imidazo[1,2-a]pyridine derivatives, it requires stringent temperature control (60–80°C) and prolonged reaction times (8–12 hours).
Chloroform-Based Alkylation
Treatment of 3-(bromoacetyl)coumarin with di(2-picolyl)amine in chloroform under basic conditions (e.g., triethylamine) at room temperature produces N-alkylated intermediates. However, this method predominantly yields sulfonamide derivatives rather than the target fused heterocycle.
Precursor Synthesis and Functionalization
Synthesis of 3-(Bromoacetyl)coumarin
The bromoacetyl precursor is synthesized via Friedel-Crafts acylation of coumarin with bromoacetyl bromide in the presence of Lewis acids (e.g., AlCl₃). Purification by column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Preparation of 2-Amino-4-methylpyridine
Reduction of methyl 6-methylnicotinate using lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran yields (6-methylpyridin-3-yl)methanol, which is oxidized to 6-methylnicotinaldehyde via Swern oxidation (oxalyl chloride, dimethyl sulfoxide). Subsequent amination and cyclization steps generate the 2-amino-4-methylpyridine substrate.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Grindstone Chemistry | Neat, catalyst-free | Not reported | Solvent-free, rapid kinetics | Scalability challenges |
| N,N-dimethylformamide/Acetic Acid | 60°C, 8–12 hours | Moderate | High functional group tolerance | Requires solvent removal |
| Chloroform Alkylation | Room temperature | Low | Mild conditions | Low regioselectivity |
Structural Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray diffraction of analogous compounds confirms the planar geometry of the fused coumarin-imidazopyridine system, with dihedral angles <10° between rings.
Chemical Reactions Analysis
2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions using bromine or iodine are common, leading to the formation of halogenated derivatives.
Scientific Research Applications
Antitumor Activity
1.1 Overview of Antitumor Properties
Research has indicated that derivatives of benzochromene exhibit significant antiproliferative effects against various cancer cell lines. The compound in focus has been studied for its ability to inhibit the growth of human tumor cell lines such as breast carcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) .
1.2 Structure-Activity Relationship (SAR)
The antitumor efficacy of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one is influenced by its molecular structure. A SAR study revealed that modifications at the 2 and 3 positions significantly affect lipophilicity and, consequently, biological activity. Compounds with optimal substituents demonstrated enhanced cytotoxicity compared to standard anticancer drugs like vinblastine and doxorubicin .
| Compound | Cell Line Tested | IC50 (µM) | Comparison to Standard |
|---|---|---|---|
| 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one | MCF-7 | 5.0 | Superior to Doxorubicin |
| Other Derivative A | HCT-116 | 4.5 | Comparable to Vinblastine |
| Other Derivative B | HepG-2 | 6.0 | Inferior to Colchicine |
Other Therapeutic Applications
3.1 Neuroprotective Effects
Emerging research suggests that benzochromene derivatives may possess neuroprotective properties. For example, certain compounds have demonstrated the ability to inhibit acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
3.2 Antimicrobial Activity
Additionally, there is potential for antimicrobial applications; some studies indicate that related benzochromene compounds exhibit antibacterial properties against various pathogens . This broadens the scope of therapeutic applications beyond oncology.
Case Studies
4.1 Clinical Trials and Research Studies
Several clinical trials are currently exploring the efficacy of imidazo[1,2-a]pyridine-containing compounds in treating advanced cancers. For instance, a recent study evaluated a series of novel benzochromene derivatives for their safety and efficacy in patients with solid tumors . Preliminary results showed promising responses in specific patient cohorts.
4.2 Laboratory Findings
Laboratory findings have consistently shown that modifications to the benzochromene structure can enhance biological activity. For example, a derivative with a hydroxyl group at position 4 exhibited increased cytotoxicity against liver cancer cells compared to its methylated counterpart .
Mechanism of Action
The mechanism of action of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolimidine, zolpidem, and saripidem. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities . The uniqueness of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
The compound 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, including synthesis methods, biological assays, and pharmacological properties.
Chemical Structure and Properties
The chemical structure of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one can be represented as follows:
- IUPAC Name : 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one
- Molecular Formula : C16H13N3O
- Molecular Weight : 265.29 g/mol
Structural Features
The compound features a fused imidazo-pyridine moiety with a chromenone unit, which is significant for its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one exhibit notable anticancer activity. For instance:
- Mechanism of Action : These compounds often inhibit specific signaling pathways involved in cancer cell proliferation. They have been shown to induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Case Studies :
- A study evaluating the cytotoxic effects of imidazopyridine derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models. The selectivity index (SI) was calculated to assess the efficacy against cancer cells compared to normal cells, showing promising results for certain derivatives .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties:
- In Vitro Studies : Various studies have tested the antimicrobial efficacy against bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
Inflammation plays a critical role in cancer progression and other diseases. Some derivatives of this compound have shown:
- Cytokine Modulation : The ability to modulate cytokines such as IL-6 and TNF-α has been noted, indicating potential use in inflammatory conditions .
Synthesis Methods
The synthesis of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one typically involves multi-step reactions starting from readily available precursors:
- Formation of Imidazopyridine Moiety : Initial steps include the synthesis of the imidazopyridine core through cyclization reactions involving appropriate nitrogen-containing precursors.
- Coupling with Chromenone : Subsequent coupling reactions lead to the formation of the chromenone structure, which is crucial for the biological activity.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Imidazole derivatives + aldehyde | 70 |
| 2 | Coupling | Chromenone + imidazopyridine | 65 |
Pharmacological Assays
A series of pharmacological assays have been conducted to evaluate the biological activity:
- Cytotoxicity Assays : Various cancer cell lines were treated with the compound to assess cell viability and apoptosis.
- Antimicrobial Testing : Standardized methods such as disk diffusion and broth microdilution were employed to determine antimicrobial efficacy.
Table 2: Biological Activity Results
| Activity Type | Cell Line/Organism | IC50 (µM) | Comments |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 15 | Significant apoptosis observed |
| Antimicrobial | Staphylococcus aureus | 30 | Moderate activity |
| Anti-inflammatory | RAW264.7 macrophages | N/A | Reduced IL-6 production |
Q & A
Q. Key Methodological Considerations :
- Temperature : Reactions often require reflux conditions (e.g., chloroform at 60–80°C) .
- Catalysts : Acidic conditions (e.g., phosphorus oxychloride/DMF) may enhance cyclization .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products .
How can researchers confirm the structural integrity of this compound post-synthesis?
Basic
Multi-modal spectroscopic and analytical techniques are essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve aromatic protons, methyl groups, and coupling patterns (e.g., imidazo[1,2-a]pyridine protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm for chromen-3-one) .
Q. Advanced :
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, critical for structure-activity relationship (SAR) studies .
What strategies optimize reaction yields for imidazo[1,2-a]pyridine fused systems?
Advanced
Contradictions in synthetic success (e.g., failed pyrido[1,2-a]pyrimidin-2-one formations ) highlight the need for:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Stepwise vs. One-Pot Synthesis : Multi-step routes reduce side reactions (e.g., isolating intermediates before cyclization) .
- Catalyst Screening : Lewis acids (e.g., ZnCl) or bases (KCO) may improve regioselectivity .
How do substituent electronic effects influence the compound’s reactivity?
Advanced
Computational modeling (e.g., density functional theory, DFT) predicts electronic perturbations:
Q. Experimental Validation :
- Substituent variation (e.g., replacing methyl with halogens) alters UV-Vis absorption spectra and redox potentials .
What in vitro and in vivo models are suitable for assessing biological activity?
Q. Advanced
- In Vitro :
- In Vivo :
- Animal Studies : Randomized block designs with split-plot arrangements (e.g., dosing regimens, tissue distribution analysis) .
How can researchers address discrepancies in biological activity data?
Advanced
Contradictions may arise from:
- Purity Variability : HPLC purity >98% ensures reliable bioactivity data .
- Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .
What computational approaches predict target interactions?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs .
- Molecular Dynamics (MD) : Simulates ligand-protein stability (e.g., RMSD <2 Å over 100 ns) .
- QSAR Models : Correlate substituent Hammett constants (σ) with IC values .
How to design stability studies under physiological conditions?
Q. Advanced
- Buffer Systems : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
- Analytical Monitoring : Track degradation via HPLC at λ = 254 nm .
- Light/Heat Stress : ICH guidelines for forced degradation (e.g., 40°C/75% RH for 4 weeks) .
What analytical techniques quantify the compound in complex matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
